Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate
Overview
Description
The compound is a derivative of isochroman, piperidine, and tert-butyl carboxylate. Isochroman is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered ring . Piperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom . Tert-butyl carboxylate is a carboxylate ester obtained by formal condensation of the carboxy group of tert-butyl alcohol .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the spirocyclic system, which involves two rings sharing a single atom . The tert-butyl group would add further complexity to the structure .Chemical Reactions Analysis
Again, while specific reactions involving “Tert-butyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate” are not available, compounds containing tert-butyl groups are known to undergo a variety of reactions, including oxidation and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Tert-butyl compounds, for example, are generally nonpolar and have low boiling points .Scientific Research Applications
Synthetic Routes and Chemical Transformations
- A method to obtain spiro[indole-3,4′-piperidin]-2-one systems starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid demonstrates the versatility of similar structures in synthesizing complex molecules, highlighting the key steps such as anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).
- Research into the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors shows the significance of similar chemical structures in developing inhibitors for biological targets, with a focus on streamlined synthesis methods that require minimal chromatography (Huard et al., 2012).
Biological Activity and Drug Development
- Studies on the synthesis of certain isochroman-4-spiro-4'-piperidines and their analgesic properties indicate the potential therapeutic applications of these compounds, although with noted weak analgesic activity, suggesting a need for further optimization in drug development (Iorio, Gatta, & Menichini, 1977).
- Research into sigma ligands with preference for the sigma 2 binding site involving spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines explores the structural factors influencing affinity and selectivity for sigma binding sites, which could inform the design of future pharmacological agents (Moltzen, Perregaard, & Meier, 1995).
Chemical Properties and Structural Analysis
- The study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and related compounds through X-ray studies reveals the importance of structural analysis in understanding the properties and potential applications of these chemicals, including insights into molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)19-11-9-18(10-12-19)15-7-5-4-6-14(15)8-13-21-18/h4-7H,8-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUGGGAYIJXYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723263 | |
Record name | tert-Butyl 3,4-dihydro-1'H-spiro[2-benzopyran-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate | |
CAS RN |
909034-76-0 | |
Record name | tert-Butyl 3,4-dihydro-1'H-spiro[2-benzopyran-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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